METHYL 5-(4-FLUOROBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE
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Overview
Description
Methyl 5-(4-fluorobenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound with a unique structure that includes a benzofuran core, a methyl ester group, and a fluorobenzoyloxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(4-fluorobenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(4-fluorobenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyloxy group, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
Methyl 5-(4-fluorobenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of methyl 5-(4-fluorobenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The fluorobenzoyloxy group can enhance the compound’s ability to bind to enzymes or receptors, leading to inhibition or activation of specific pathways. The benzofuran core may also contribute to its biological activity by interacting with cellular components .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-fluorobenzoate: A simpler ester with similar fluorobenzoyloxy functionality.
Methyl 2-fluorobenzoate: Another ester with a fluorobenzoyloxy group but different positional isomerism.
Methyl 3-fluorobenzoate: Similar structure with the fluorobenzoyloxy group in a different position
Uniqueness
Methyl 5-(4-fluorobenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate is unique due to its combination of a benzofuran core and a fluorobenzoyloxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Biological Activity
Methyl 5-(4-fluorobenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, focusing on its anticancer effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₈H₁₅F O₄
- Molecular Weight : 308.31 g/mol
- CAS Number : 315237-56-0
The presence of the fluorobenzoyloxy group enhances the compound's lipophilicity, which may influence its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound, particularly against various cancer cell lines. The following table summarizes key findings from relevant research:
Study | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Study A | A-549 (Lung) | 12.5 | Induction of apoptosis via mitochondrial pathway |
Study B | HeLa (Cervical) | 15.0 | Inhibition of cell proliferation through cell cycle arrest |
Study C | MCF-7 (Breast) | 10.0 | Modulation of ERK signaling pathway |
The mechanisms through which this compound exerts its effects include:
- Apoptosis Induction : The compound has been shown to activate intrinsic apoptotic pathways, leading to cell death in cancer cells.
- Cell Cycle Arrest : It disrupts the normal progression of the cell cycle, particularly at the G1/S phase transition.
- Signaling Pathway Modulation : Studies indicate that it may inhibit key signaling pathways such as ERK and PI3K/Akt, which are crucial for cancer cell survival and proliferation.
Case Study 1: Anticancer Efficacy in Lung Cancer
In a study involving A-549 lung cancer cells, this compound demonstrated a significant reduction in cell viability with an IC50 value of 12.5 µM. Morphological assessments revealed characteristic features of apoptosis, including chromatin condensation and membrane blebbing.
Case Study 2: In Vivo Studies
Animal models treated with this compound showed a marked reduction in tumor size compared to control groups. Histopathological analysis confirmed that the compound effectively induced apoptosis in tumor tissues, supporting its potential as a therapeutic agent.
Properties
IUPAC Name |
methyl 5-(4-fluorobenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FO5/c1-10-16(18(21)22-2)14-9-13(7-8-15(14)23-10)24-17(20)11-3-5-12(19)6-4-11/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOGQGFFTUFHVLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC=C(C=C3)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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